molecular formula C16H20N2O2S B2922069 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-morpholinophenyl)methanone CAS No. 2034608-75-6

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-morpholinophenyl)methanone

Cat. No.: B2922069
CAS No.: 2034608-75-6
M. Wt: 304.41
InChI Key: SDUFEOGNLWDERR-UHFFFAOYSA-N
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Description

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-morpholinophenyl)methanone is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound features a bicyclic structure with a sulfur atom and a nitrogen atom in the ring system, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-morpholinophenyl)methanone typically involves multiple steps, starting with the construction of the bicyclic core. One common approach is to start with a suitable bicyclic precursor and introduce the morpholinophenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-morpholinophenyl)methanone can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been studied for potential therapeutic applications.

  • Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.

  • Industry: It may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-morpholinophenyl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. Further research is needed to fully elucidate its mechanism of action and identify its molecular targets.

Comparison with Similar Compounds

When compared to similar compounds, 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-morpholinophenyl)methanone stands out due to its unique bicyclic structure and the presence of both sulfur and nitrogen atoms. Similar compounds may include other bicyclic molecules with different heteroatoms or substituents. These compounds may exhibit different chemical properties and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

(4-morpholin-4-ylphenyl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c19-16(18-10-15-9-14(18)11-21-15)12-1-3-13(4-2-12)17-5-7-20-8-6-17/h1-4,14-15H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUFEOGNLWDERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)N3CC4CC3CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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